A Technical Guide to 4,4-Difluorocyclohexanamine: Properties, Synthesis, and Biological Activity
A Technical Guide to 4,4-Difluorocyclohexanamine: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4-Difluorocyclohexanamine, a fluorinated cyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its biological activity as an inhibitor of 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1).
Core Properties
4,4-Difluorocyclohexanamine is commercially available primarily as its hydrochloride salt, which enhances its stability and solubility in aqueous media.[1] The properties of both the free amine and its hydrochloride salt are summarized below for easy reference and comparison.
Table 1: Chemical Identifiers
| Identifier | 4,4-Difluorocyclohexanamine (Free Amine) | 4,4-Difluorocyclohexanamine Hydrochloride |
| CAS Number | 458566-84-2[2] | 675112-70-6[1] |
| Molecular Formula | C₆H₁₁F₂N[2] | C₆H₁₂ClF₂N[1][3] |
| IUPAC Name | 4,4-difluorocyclohexan-1-amine[2] | 4,4-difluorocyclohexanamine hydrochloride |
| Synonyms | (4,4-difluorocyclohexyl)amine; 4,4-difluoro-cyclohexylamine[2] | (4,4-Difluorocyclohexyl)amine hydrochloride; 4,4-Difluorocyclohexylamine HCl[1] |
Table 2: Physicochemical Properties
| Property | 4,4-Difluorocyclohexanamine (Free Amine) | 4,4-Difluorocyclohexanamine Hydrochloride |
| Molecular Weight | 135.16 g/mol [2] | 171.62 g/mol [3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | White to off-white crystalline solid[1] |
| Boiling Point | 141.2 °C at 760 mmHg[2] | 45-47 °C at 12 mmHg[3] |
| Melting Point | Not specified | 295 °C[3] |
| Density | 1.08 g/cm³[2] | Not specified |
| Flash Point | 41.9 °C[2] | Not specified |
| Solubility | Not specified | Soluble in water[1] |
| pKa (Predicted) | 9.86 ± 0.70[2] | Not applicable |
Table 3: Safety Information
| Hazard Information | 4,4-Difluorocyclohexanamine Hydrochloride |
| GHS Pictograms | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Synthesis of 4,4-Difluorocyclohexanamine
The most common and efficient method for the synthesis of 4,4-Difluorocyclohexanamine is through the reductive amination of 4,4-difluorocyclohexanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine, followed by its in-situ reduction to the desired amine.
Experimental Workflow: Reductive Amination
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 4,4-Difluorocyclohexanamine via reductive amination of 4,4-difluorocyclohexanone.
Materials:
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4,4-Difluorocyclohexanone
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Ammonium acetate (or other ammonia source)
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Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Methanol (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,4-difluorocyclohexanone (1.0 eq) and dissolve it in anhydrous methanol.
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Imine Formation: Add ammonium acetate (2-3 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) in portions. Caution: Addition may be exothermic and may generate gas.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
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Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
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Washing: Wash the combined organic layers with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.
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Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude 4,4-Difluorocyclohexanamine by distillation under reduced pressure or by flash column chromatography on silica gel.
Biological Activity: Inhibition of 11-β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)
4,4-Difluorocyclohexanamine hydrochloride is recognized as an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme is a key regulator of glucocorticoid metabolism, catalyzing the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.
The activity of 11β-HSD1 is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the lumen of the endoplasmic reticulum. By inhibiting 11β-HSD1, compounds like 4,4-Difluorocyclohexanamine can modulate intracellular cortisol levels, which has therapeutic implications for metabolic disorders such as obesity and type 2 diabetes, as well as for inflammatory conditions.
Signaling Pathway of 11β-HSD1
This guide serves as a foundational resource for researchers engaged in the study and application of 4,4-Difluorocyclohexanamine. The provided data and protocols are intended to facilitate further investigation into the potential of this and related fluorinated compounds in the development of novel therapeutics.



